molecular formula C14H8F6O4S4 B5178377 1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} CAS No. 17162-46-8

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}

Cat. No. B5178377
CAS RN: 17162-46-8
M. Wt: 482.5 g/mol
InChI Key: BZKUTKHDBUUNIC-UHFFFAOYSA-N
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Description

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} (DTTB) is a chemical compound that has gained importance in scientific research due to its unique properties. DTTB is a sulfonamide compound that contains a trifluoromethylsulfonyl group and two benzene rings. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol. DTTB has been used in various fields of research, including organic synthesis, analytical chemistry, and biochemistry.

Mechanism of Action

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} is a sulfonamide compound that contains a trifluoromethylsulfonyl group. It reacts with thiol groups in proteins and other biomolecules to form a stable adduct. The reaction is based on the formation of a covalent bond between the sulfur atom of the thiol group and the sulfur atom of the sulfonamide group. The reaction is specific to thiol groups and does not react with other functional groups such as amino or carboxyl groups.
Biochemical and Physiological Effects:
1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has been shown to have a wide range of biochemical and physiological effects. It has been used as a reagent for the determination of thiol groups in proteins and other biomolecules. It has also been shown to inhibit the activity of various enzymes that contain thiol groups, including glutathione reductase and thioredoxin reductase. 1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.

Advantages and Limitations for Lab Experiments

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a specific reagent for thiol groups and does not react with other functional groups. However, 1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has some limitations for use in lab experiments. It is a toxic compound that requires careful handling. It can also interfere with other assays that use thiol groups, such as the Ellman's assay.

Future Directions

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has several potential future directions for research. It can be used in the development of new drugs that target thiol groups in cancer cells. It can also be used in the development of new analytical methods for the determination of thiol groups in proteins and other biomolecules. Additionally, 1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} can be modified to improve its specificity and reduce its toxicity for use in lab experiments.

Synthesis Methods

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} can be synthesized by the reaction of 4-(trifluoromethylsulfonyl)benzenethiol with 4,4'-dichlorodiphenyl sulfide in the presence of a base such as sodium hydride. The reaction produces 1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} as a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene} has been used in various scientific research applications due to its unique properties. It is commonly used as a reagent for the determination of thiol groups in proteins and other biomolecules. It has also been used in the synthesis of various organic compounds, including sulfonamides and sulfonylureas.

properties

IUPAC Name

1-(trifluoromethylsulfonyl)-4-[[4-(trifluoromethylsulfonyl)phenyl]disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4S4/c15-13(16,17)27(21,22)11-5-1-9(2-6-11)25-26-10-3-7-12(8-4-10)28(23,24)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKUTKHDBUUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367982
Record name Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17162-46-8
Record name Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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